molecular formula C21H22N2O6S3 B6512317 2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946300-58-9

2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B6512317
CAS No.: 946300-58-9
M. Wt: 494.6 g/mol
InChI Key: DMYDHUFSLYZELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H22N2O6S3 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.06399995 g/mol and the complexity rating of the compound is 841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action as reported in various studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C22_{22}H22_{22}N2_{2}O5_{5}S2_{2}
  • Molecular Weight : 458.6 g/mol

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance:

  • In vitro Cytotoxicity : The compound was tested against several cancer cell lines including MDA-MB-468 (breast cancer) and CCRF-CEM (leukemia). The results indicated significant cytotoxic effects with IC50_{50} values of 3.99 ± 0.21 µM and 4.51 ± 0.24 µM respectively under hypoxic conditions .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases 3 and 9. Additionally, it was observed to arrest the cell cycle in the G0-G1 and S phases .

Antimicrobial Activity

The compound's antimicrobial properties were also investigated:

  • Antimicrobial Testing : In a study assessing a series of related compounds, the benzene sulfonamide derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:

Structural Feature Biological Activity
Thiophene moietyEnhances anticancer activity
Dimethoxy groupsImproves solubility and bioavailability
Sulfonamide groupContributes to antimicrobial properties

Case Studies

  • Case Study on Anticancer Efficacy : A study synthesized various sulfanilamide derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results demonstrated that modifications to the thiophene and sulfonamide groups significantly influenced their antiproliferative efficacy .
  • Molecular Docking Studies : Molecular docking simulations suggested that the compound interacts effectively with target proteins involved in cancer proliferation pathways. This interaction potentially inhibits key enzymes that facilitate tumor growth .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, although further research is needed to fully understand its metabolism and excretion profiles. Theoretical models predict good permeability across biological membranes, which is essential for effective drug delivery .

Properties

IUPAC Name

2,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S3/c1-28-17-9-10-20(19(14-17)29-2)31(24,25)22-16-8-7-15-5-3-11-23(18(15)13-16)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYDHUFSLYZELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.